Dutasteride + tamsulosin

BPH LUTS IPSS

Procure the clinically superior Dutasteride + Tamsulosin FDC (0.5 mg/0.4 mg). This dual-action regimen uniquely combines the fastest onset of symptomatic relief (10-14 days) with the strongest long-term evidence for disease modification, including a proven 65.8% relative risk reduction in acute urinary retention and BPH-related surgery versus tamsulosin alone. Outperforms finasteride-based combinations in both speed of action and maximum urinary flow rate (Qmax). This is the guideline-recommended, pharmacoeconomically preferred option for preventing costly disease progression in moderate-to-severe BPH patients with an enlarged prostate.

Molecular Formula C47H58F6N4O7S
Molecular Weight 937.0 g/mol
Cat. No. B10832345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDutasteride + tamsulosin
Molecular FormulaC47H58F6N4O7S
Molecular Weight937.0 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C
InChIInChI=1S/C27H30F6N2O2.C20H28N2O5S/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33;1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36);5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-,16-,17-,19+,21+,24-,25+;15-/m01/s1
InChIKeySHHCJPKACHSWFP-NMXGMQNUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dutasteride Plus Tamsulosin Combination for BPH: Sourcing Evidence-Based Superiority


The fixed-dose combination (FDC) of dutasteride (a dual 5α-reductase inhibitor, 0.5 mg) and tamsulosin (an α1-adrenoceptor antagonist, 0.4 mg) is a pharmacotherapy for moderate-to-severe benign prostatic hyperplasia (BPH). The combination targets both the dynamic (smooth muscle tone) and static (prostate volume) components of lower urinary tract symptoms (LUTS) [1]. Dutasteride inhibits both type 1 and type 2 5α-reductase isoenzymes, providing more complete and sustained suppression of dihydrotestosterone (DHT) compared to finasteride, which only inhibits type 2 [2]. This mechanistic advantage underpins the combination's superior efficacy in reducing prostate volume, improving urinary flow, and preventing disease progression relative to monotherapies or other 5-ARI/α-blocker combinations.

Procurement Rationale: Why Dutasteride+Tamsulosin Outperforms Interchangeable Alternatives


In-class substitution is not equivalent due to significant quantitative differences in long-term disease modification, speed of symptom relief, and clinical event prevention. Monotherapy with either tamsulosin or dutasteride provides only a fraction of the benefit seen with the combination. Replacing the dutasteride component with finasteride yields a slower onset of action and inferior urinary flow improvement. Switching to a silodosin+dutasteride regimen, while potentially offering greater symptom relief, lacks the robust, long-term outcomes data for preventing acute urinary retention (AUR) and BPH-related surgery that is uniquely established for the tamsulosin+dutasteride pairing in large-scale, 4-year trials [1]. The following evidence quantifies these critical differentiators.

Quantitative Differentiation: Dutasteride+Tamsulosin vs. Comparators


IPSS Reduction: Combination Therapy vs. Monotherapies at 4 Years

The dutasteride+tamsulosin combination provides a significantly greater long-term reduction in International Prostate Symptom Score (IPSS) compared to either drug alone. At 4 years, the mean decrease in IPSS from baseline was -6.3 for the combination, compared to -5.3 for dutasteride monotherapy and -3.8 for tamsulosin monotherapy, demonstrating a clear additive and sustained benefit [1].

BPH LUTS IPSS Combination Therapy Monotherapy

Reduction in Risk of Acute Urinary Retention or BPH-Related Surgery

The combination of dutasteride and tamsulosin demonstrates a substantial and statistically significant reduction in the risk of major disease progression events. In the 4-year CombAT study, combination therapy reduced the relative risk of acute urinary retention (AUR) or BPH-related surgery by 65.8% compared to tamsulosin monotherapy [1]. This is a key hard clinical endpoint that underscores the disease-modifying benefit of the dual mechanism.

BPH AUR Disease Progression Risk Reduction Clinical Outcomes

Superior Improvement in Peak Urinary Flow (Qmax) vs. Finasteride Combination

When added to tamsulosin, dutasteride demonstrates superiority over finasteride in improving peak urinary flow rate (Qmax) as early as 6 months. A randomized clinical trial comparing tamsulosin 0.4 mg plus dutasteride 0.5 mg versus tamsulosin 0.4 mg plus finasteride 5 mg showed a significantly greater increase in Qmax for the dutasteride group at the 6-month follow-up [1].

BPH Uroflowmetry Qmax Dutasteride Finasteride Comparative Efficacy

Faster Onset of Symptom Relief vs. Finasteride+Tamsulosin

Patients receiving the dutasteride+tamsulosin combination experience faster relief of obstructive symptoms compared to those receiving finasteride+tamsulosin. A 6-month comparative study showed that the dutasteride group reported relief of obstructive symptoms within 10-14 days, while the finasteride group required 24-35 days to achieve similar relief [1].

BPH Symptom Relief Onset of Action Dutasteride Finasteride Comparative Efficacy

High-Value Applications for Dutasteride+Tamsulosin: Evidence-Based Use Cases


Long-Term Management of Moderate-to-Severe BPH at High Risk of Progression

This is the primary, guideline-recommended application supported by the highest level of evidence. The combination of dutasteride and tamsulosin is indicated for men with an enlarged prostate (≥30 cc) and elevated PSA (≥1.5 ng/mL) who are at increased risk of disease progression, including worsening symptoms, acute urinary retention, or the need for surgery [1]. The 4-year CombAT data demonstrating a 65.8% relative risk reduction in AUR/surgery compared to tamsulosin alone provides the strongest rationale for selecting this combination in this patient population.

Clinical Scenarios Requiring Faster Symptom Relief than Finasteride-Based Combinations

For patients and clinicians prioritizing the speed of symptom relief, the evidence from head-to-head trials positions the dutasteride+tamsulosin combination as superior to the finasteride+tamsulosin alternative. The faster onset of action, with relief reported as early as 10-14 days versus 24-35 days for the finasteride-based combination, makes it a more attractive option when rapid improvement in quality of life is a primary goal [2].

Situations Where Improvement in Peak Urinary Flow is a Primary Endpoint

In cases where uroflowmetric improvement is a key marker of treatment success, the combination of tamsulosin with dutasteride has been shown to provide a statistically significant advantage over tamsulosin with finasteride in increasing Qmax [3]. This differentiation is relevant for clinicians who use Qmax as a critical parameter for monitoring therapeutic response and for patients who equate improved flow with tangible relief.

Health Economic Models and Payer Formulary Decisions for BPH Management

The robust, long-term clinical outcomes data for dutasteride+tamsulosin—specifically the 65.8% reduction in AUR/surgery risk versus tamsulosin—are essential inputs for health technology assessments (HTAs) and pharmacoeconomic models [1]. For payers and formulary committees, this evidence quantifies the value of the combination in preventing costly downstream events, providing a clear rationale for formulary inclusion and positioning compared to monotherapies or less comprehensively studied alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dutasteride + tamsulosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.